

Tesirine Intermediate-1: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Tesirine intermediate-1*

Cat. No.: *B8262525*

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CAS Number: 1430738-05-8

This technical guide provides an in-depth overview of **Tesirine intermediate-1**, a key component in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological and chemical processes.

Introduction

Tesirine intermediate-1 is a crucial building block in the convergent synthesis of Tesirine, a next-generation ADC payload designed for enhanced potency and favorable physicochemical properties. Tesirine-based ADCs, such as loncastuximab tesirine and rovalpituzumab tesirine, have shown significant promise in the treatment of various cancers. The synthesis of Tesirine involves the strategic coupling of two monomeric PBD units, and **Tesirine intermediate-1** represents one of these key monomers.

Synthesis of Tesirine Intermediate-1

The synthesis of **Tesirine intermediate-1** is a multi-step process that has been developed to be robust and scalable. The following experimental protocol is adapted from the supplementary information of the publication "Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" by Tiberghien et al.

Experimental Protocol

A detailed, step-by-step experimental protocol for the synthesis of **Tesirine intermediate-1** is outlined below. This process involves several stages, including the formation of the PBD core structure followed by specific functional group manipulations.

Step 1: Synthesis of the C-ring fragment

The synthesis begins with the preparation of the C-ring fragment of the PBD monomer. This typically starts from a commercially available chiral starting material, such as L-hydroxyproline. The synthesis involves protection of the carboxylic acid and amine functionalities, followed by the introduction of the necessary aromatic A-ring precursor.

Step 2: Formation of the PBD Monomer Core

The A-ring and C-ring fragments are coupled to form the core tricyclic PBD structure. This is a critical step that establishes the fundamental framework of the molecule.

Step 3: Functionalization of the PBD Monomer

Following the formation of the PBD core, specific functional groups are introduced or modified to yield **Tesirine intermediate-1**. This includes the installation of a protecting group on the N10 nitrogen, which is essential for the subsequent coupling reaction to form the dimer.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of **Tesirine intermediate-1**, including yields and purity at key stages.

Step	Intermediate	Starting Material	Reagents and Conditions	Yield (%)	Purity (%)
1	Protected L-hydroxyproline	L-hydroxyproline	Boc ₂ O, DMAP, CH ₂ Cl ₂	95	>98
2	A-ring precursor coupling	Protected L-hydroxyproline	Aromatic precursor, coupling agents	85	>95
3	PBD Monomer Core	Coupled intermediate	Ring-closing reaction	70	>97
4	Tesirine intermediate-1	PBD Monomer Core	N10-protection	90	>99

Note: The yields and purities are approximate and may vary depending on the specific reaction conditions and scale.

Mechanism of Action of Tesirine-Containing ADCs

Tesirine, once incorporated into an ADC and delivered to a target cancer cell, exerts its potent cytotoxic effect through a specific mechanism of action. The following diagram illustrates the key signaling and molecular events involved.

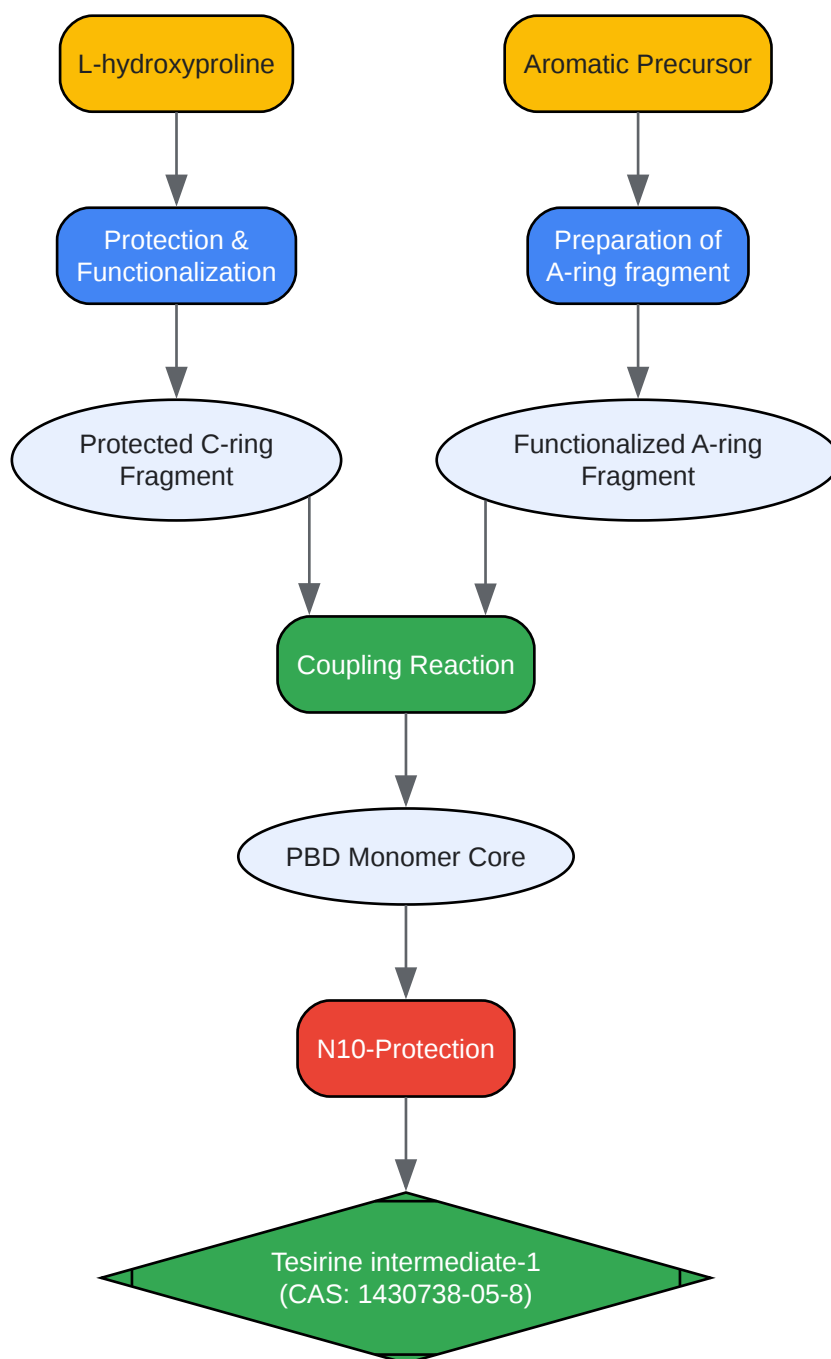


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Caption: Mechanism of action of a Tesirine-containing ADC.

Synthetic Workflow

The overall workflow for the synthesis of **Tesirine intermediate-1** is a convergent process, designed for efficiency and modularity. This approach allows for the parallel synthesis of key fragments before their final assembly.



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Caption: Convergent synthetic workflow for **Tesirine intermediate-1**.

Conclusion

Tesirine intermediate-1 is a well-characterized and synthetically accessible molecule that plays a pivotal role in the production of the advanced ADC payload, Tesirine. The robust

synthetic route and a clear understanding of its role in the ultimate mechanism of action of Tesirine-based ADCs make it a critical component in the development of next-generation targeted cancer therapies. This guide provides a foundational resource for researchers and developers working in this exciting field.

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